molecular formula C13H15NO5 B2499970 (6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid CAS No. 1177127-52-4

(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid

Cat. No.: B2499970
CAS No.: 1177127-52-4
M. Wt: 265.265
InChI Key: JYQCSJSOEZQAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.265. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, which are closely related to the target compound. The thermolysis of certain carboxylic acids led to novel compounds and provided insights into the structural aspects of these molecules. For instance, novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles were prepared, and their structure was confirmed through X-ray crystallography, highlighting the compound's potential in the synthesis of complex heterocyclic structures (Melo, Santos, Gonsalves, Paixão, & Beja, 2004).

Antimycobacterial and Toxicological Evaluation

In another study, derivatives of ofloxacin, a molecule structurally related to the target compound, were synthesized and evaluated for antimycobacterial activities. This research demonstrated the potential of these compounds in combating mycobacterial infections, indicating the broader applicability of similar structures in therapeutic contexts (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Application in Herbicide Development

Research into isoindoline-1,3-dione substituted benzoxazinone derivatives, which share a similar structural motif with the target compound, has shown that some analogues exhibit significant herbicidal activities. These studies contribute to understanding how structural modifications can impact the biological activity of compounds, offering pathways for developing new herbicides (Huang, Luo, Mo, Ren, Wang, Ou, Lei, Liu, Huang, & Xu, 2009).

Properties

IUPAC Name

11-methyl-8-oxo-3,14-dioxa-7-azatetracyclo[9.2.1.01,9.02,7]tetradec-12-ene-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-12-3-4-13(19-12)7(8(12)10(16)17)9(15)14-5-2-6-18-11(13)14/h3-4,7-8,11H,2,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQCSJSOEZQAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3(O1)C(C2C(=O)O)C(=O)N4C3OCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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